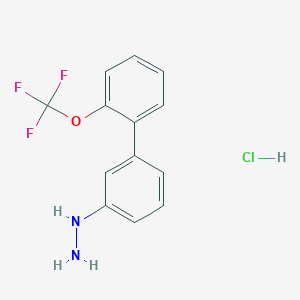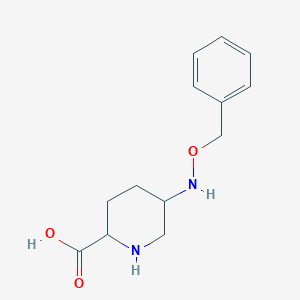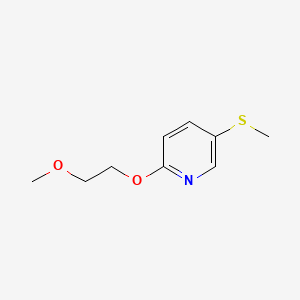![molecular formula C5H9NO B14770860 2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
2-Azabicyclo[2.2.0]hexan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[220]hexan-5-ol is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.0]hexan-5-ol typically involves photochemical [2+2] cycloaddition reactions. This method allows for the efficient formation of the bicyclic structure by utilizing light to drive the reaction. The reaction conditions often include the use of specific wavelengths of light and suitable solvents to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of photochemical cycloaddition can be scaled up for larger production, provided that the reaction conditions are carefully controlled to ensure consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[2.2.0]hexan-5-ol undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced, typically involving the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.0]hexan-5-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a potential scaffold for drug design.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.2.0]hexan-5-ol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and other cellular processes by interacting with key molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.0]hex-5-enes: These compounds share a similar bicyclic structure but differ in the presence of a double bond.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.
Uniqueness
2-Azabicyclo[2.2.0]hexan-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
2-azabicyclo[2.2.0]hexan-5-ol |
InChI |
InChI=1S/C5H9NO/c7-5-1-4-3(5)2-6-4/h3-7H,1-2H2 |
Clave InChI |
WIZKAVJIIGFBMH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C1O)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


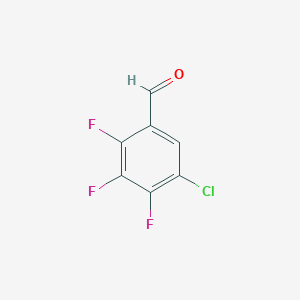
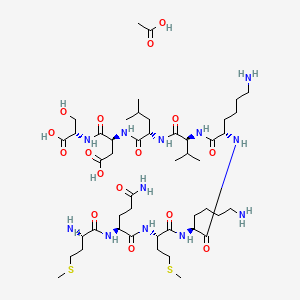
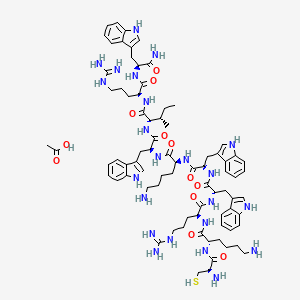
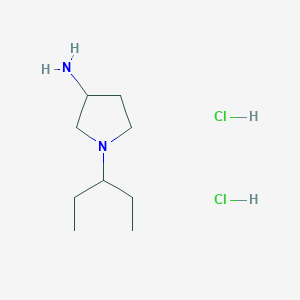
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
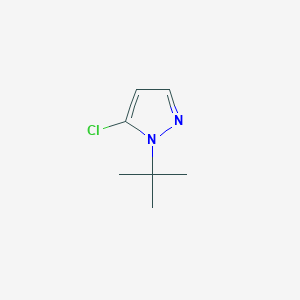
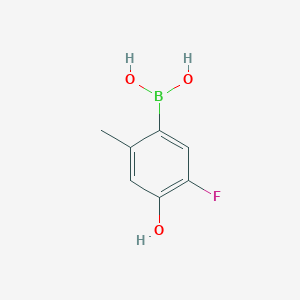
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
